5-cyclopentylpyridin-2-amine
Description
Contextualization of Pyridine (B92270) Amines in Heterocyclic Chemistry Research
Within the vast family of pyridine derivatives, pyridine amines (aminopyridines) are of particular importance. The presence of an amino group, a potent hydrogen bond donor and a basic center, further enhances the molecule's ability to interact with biological macromolecules such as enzymes and receptors. scientificupdate.com 2-Aminopyridine (B139424), in particular, is a crucial synthetic synthon due to its dual nucleophilic nature, enabling it to serve as a versatile starting material for the construction of more complex fused heterocyclic systems like imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines. sioc-journal.cn The functionalization of the pyridine ring in these amines allows for the fine-tuning of their electronic and steric properties, a fundamental strategy in rational drug design and materials science. hyphadiscovery.com
Overview of the Research Landscape for Substituted Pyridyl Amines
The research landscape for substituted pyridyl amines is dynamic and expansive, primarily driven by the quest for novel therapeutic agents. acs.org Academic and pharmaceutical research extensively explores the structure-activity relationships (SAR) of these compounds, where systematic modification of substituents on the pyridine ring leads to optimized biological activity. acs.orgacs.org Studies have shown that substituents at the 5-position of the 2-aminopyridine scaffold are critical for modulating activity against various targets, including pathogenic microbes and protein kinases. acs.org The development of efficient and regioselective synthetic methodologies to access polysubstituted pyridines remains a key focus, enabling the rapid generation of diverse chemical libraries for screening. nih.gov
Rationale for Focused Academic Investigation of 5-Cyclopentylpyridin-2-amine
The focused academic investigation of this compound is predicated on established principles of medicinal chemistry. The introduction of a cyclopentyl group at the 5-position of the 2-aminopyridine core is a strategic design choice aimed at exploring specific chemical space. The cyclopentyl moiety offers several key features:
Steric Bulk and Conformational Rigidity : As a small but bulky group, the cyclopentyl substituent can probe the size and shape of a target's binding pocket. nih.gov Its cyclic nature provides conformational rigidity compared to a linear alkyl chain of similar size, which can lead to a more defined orientation within a binding site and potentially higher affinity. fiveable.me
Metabolic Stability : In some molecular contexts, cyclic alkyl groups like cyclopropyl (B3062369) and cyclopentyl have been used to block sites of oxidative metabolism, thereby increasing a drug candidate's half-life. hyphadiscovery.com
Therefore, this compound serves as an important tool in SAR studies. By comparing its biological activity to analogues with different substituents at the 5-position (e.g., smaller, larger, linear, or more polar groups), researchers can elucidate the precise steric and hydrophobic requirements for optimal interaction with a given biological target. acs.orgacs.org
Scope and Objectives of the Research Outline
The objective of this article is to provide a focused scientific overview of this compound. It will detail the compound's chemical properties and place it within the academic framework of substituted pyridine research. The scope is strictly limited to its chemical identity, the rationale for its synthesis from a medicinal chemistry perspective, and its potential role in structure-activity relationship studies, without delving into specific biological applications or safety data.
Detailed Research Findings
While specific, peer-reviewed studies focusing exclusively on this compound are not prevalent in public literature, its scientific value can be understood through its chemical properties and by contextualizing it within the broader research on related compounds.
Physicochemical and Structural Properties
The fundamental properties of this compound are crucial for predicting its behavior in chemical and biological systems. Key identifiers and predicted properties are summarized below.
| Property | Value |
| Molecular Formula | C₁₀H₁₄N₂ |
| Molecular Weight | 162.23 g/mol |
| Monoisotopic Mass | 162.11569 Da |
| InChIKey | NTSUMGHWDMHZLT-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)C2=CN=C(C=C2)N |
| Predicted XlogP | 2.5 |
Data sourced from PubChem CID 45788484. sioc-journal.cn
The predicted XlogP value of 2.5 suggests a moderate level of lipophilicity, consistent with a molecule designed to have a balance of aqueous solubility and membrane permeability.
Prospective Research Applications
The structure of this compound makes it a prime candidate for inclusion in discovery campaigns for new bioactive agents. Research involving this compound would likely fall into several categories:
Scaffold for Library Synthesis : It can serve as a key intermediate. The primary amine group can be readily functionalized, for instance, through acylation or reductive amination, to generate a library of derivatives. These derivatives could then be screened against various biological targets.
Structure-Activity Relationship (SAR) Studies : As previously mentioned, this is the most direct academic application. In studies on 2-aminopyridine-based inhibitors, demonstrating the effect of a 5-cyclopentyl substituent compared to other groups is essential for mapping the target's binding site. acs.orgacs.org For example, a study on antimalarial 3,5-disubstituted-2-aminopyridines found that the nature of the substituent at the 5-position was critical for potency. acs.org Similarly, research on antihypertensive agents based on the aminopyridine scaffold highlighted the importance of the substituent at this position for activity. nih.gov this compound would be a logical compound to synthesize and test in such a research program.
Structure
3D Structure
Properties
CAS No. |
1159819-84-7 |
|---|---|
Molecular Formula |
C10H14N2 |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
5-cyclopentylpyridin-2-amine |
InChI |
InChI=1S/C10H14N2/c11-10-6-5-9(7-12-10)8-3-1-2-4-8/h5-8H,1-4H2,(H2,11,12) |
InChI Key |
NTSUMGHWDMHZLT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=CN=C(C=C2)N |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Cyclopentylpyridin 2 Amine
Overview of Established Synthetic Pathways
The principal strategies for synthesizing 5-cyclopentylpyridin-2-amine can be broadly categorized into two main approaches: the reduction of a nitrogen-containing functional group to an amine, and the direct substitution of a leaving group on the pyridine (B92270) ring with an amino group. These pathways allow for the construction of the target molecule from readily available precursors.
Reductive Amination Approaches
Reductive amination is a powerful and versatile method for forming amines from carbonyl compounds or their synthetic equivalents. masterorganicchemistry.comchemistrysteps.com This approach typically involves the in-situ formation of an imine or a related C=N bond, which is then reduced to the corresponding amine. masterorganicchemistry.comyoutube.com
One established route to this compound involves the catalytic hydrogenation of a nitro-pyridine precursor. This method leverages the reduction of a nitro group to an amine, a common and efficient transformation in organic synthesis. For instance, a precursor such as 5-(cyclopenten-1-yl)-2-nitropyridine can be subjected to catalytic hydrogenation. This process typically utilizes a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under a hydrogen atmosphere. researchgate.netnih.govfrontiersin.org The reaction proceeds to reduce both the nitro group to an amine and the cyclopentenyl double bond to a cyclopentyl group, yielding the desired this compound. The efficiency of this reaction is often high, with bimetallic catalysts sometimes offering enhanced selectivity and yield. nih.govrsc.org
Detailed Research Findings:
Catalyst Systems: Various catalysts are effective, including Ru/C, Cu-Co, and Ni-based catalysts. researchgate.netnih.govfrontiersin.org
Reaction Conditions: The reaction is typically carried out under hydrogen pressure, with temperatures ranging from ambient to elevated, depending on the catalyst and substrate. nih.gov
Solvent: A range of solvents can be employed, including alcohols and water. researchgate.netnih.gov
Interactive Data Table: Catalytic Hydrogenation of Nitro-Precursors
| Precursor Example | Catalyst | Key Transformation |
| 5-(cyclopenten-1-yl)-2-nitropyridine | Pd/C | Nitro to Amine & Alkene to Alkane |
| 5-cyclopentyl-2-nitropyridine | Raney Nickel | Nitro to Amine |
Another effective reductive amination strategy employs hydride reducing agents, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being prominent examples. masterorganicchemistry.com This method is particularly useful for the reaction of a ketone or aldehyde with an amine. masterorganicchemistry.comorganic-chemistry.org In the context of synthesizing this compound, a suitable cyclopentyl ketone precursor could react with an aminopyridine derivative, or conversely, a cyclopentylamine (B150401) could react with a pyridine-containing carbonyl compound. The mild nature of these reagents allows for a one-pot procedure where the carbonyl compound, amine, and reducing agent are combined. masterorganicchemistry.comchemistrysteps.com The reaction proceeds through the formation of an iminium ion intermediate, which is then selectively reduced by the hydride reagent. chemistrysteps.com
Detailed Research Findings:
Reducing Agents: NaBH(OAc)₃ is often preferred due to its mildness and selectivity, avoiding the toxicity concerns associated with NaBH₃CN. masterorganicchemistry.com
Versatility: This method allows for the synthesis of primary, secondary, and tertiary amines depending on the starting materials. chemistrysteps.comyoutube.com
Reaction Conditions: The reaction is typically carried out in aprotic solvents at room temperature. masterorganicchemistry.com
Interactive Data Table: Reductive Amination with Hydride Reagents
| Carbonyl Precursor | Amine Source | Reducing Agent | Product |
| Cyclopentanone | 2-aminopyridine (B139424) | NaBH(OAc)₃ | N-cyclopentylpyridin-2-amine sigmaaldrich.com |
| 5-formylpyridine | Cyclopentylamine | NaBH₃CN | This compound (via intermediate steps) |
Nucleophilic Aromatic Substitution (SNAr) Strategies
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the functionalization of aromatic rings, particularly those that are electron-deficient, such as pyridine. byjus.comwikipedia.orgmasterorganicchemistry.com This pathway involves the displacement of a leaving group on the pyridine ring by a nucleophile. wikipedia.org
The amination of a halogenated pyridine is a direct and widely used method for introducing an amino group. researchgate.net For the synthesis of this compound, a precursor such as 2-chloro-5-cyclopentylpyridine would be treated with an amine source, such as ammonia (B1221849) or a protected amine. The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, especially at the 2- and 4-positions. wikipedia.org The presence of a good leaving group, like a halide, facilitates this substitution. byjus.com The reaction can be carried out under thermal conditions or can be catalyzed by transition metals, such as palladium, which can enable the reaction to proceed under milder conditions and with a broader range of substrates. mit.edu
Detailed Research Findings:
Substrates: Halogenated pyridines, particularly chloro- and bromo-derivatives, are common starting materials. chemicalbook.comsigmaaldrich.com
Reaction Conditions: Conditions can range from high temperatures in the absence of a catalyst to milder conditions with palladium catalysis. mit.eduyoutube.com
Nucleophiles: Ammonia, primary amines, and secondary amines can all serve as the nucleophile. researchgate.netthieme-connect.de
Interactive Data Table: SNAr with Halogenated Pyridines
| Halogenated Pyridine | Aminating Agent | Catalyst |
| 2-chloro-5-cyclopentylpyridine | Ammonia | None or Palladium-based |
| 2-bromopyridine | Cyclopentylamine | Copper-based |
Strongly basic alkali metal amides, such as sodium amide (NaNH₂) or lithium diisopropylamide (LDA), can also be employed for the amination of pyridines. nih.govnih.gov This approach, often referred to as the Chichibabin reaction when unsubstituted pyridine is used, involves the direct amination of the pyridine ring. wikipedia.org In the synthesis of this compound, a 5-cyclopentylpyridine could potentially be directly aminated using an alkali metal amide. These highly reactive reagents can deprotonate the pyridine or act as potent nucleophiles. nih.gov The use of composite reagents, such as a combination of sodium hydride (NaH) and lithium iodide (LiI), has been shown to facilitate amination reactions, potentially by increasing the nucleophilicity of the amide or by activating the pyridine ring. youtube.com These reactions often require high temperatures and inert atmospheres. youtube.comgoogle.com
Detailed Research Findings:
Reagents: Sodium amide, potassium amide, and lithium amides are commonly used. nih.gov
Synergistic Effects: Mixed-metal reagents can exhibit enhanced reactivity. nih.gov
Reaction Conditions: Typically requires high temperatures and aprotic, non-polar solvents. youtube.com
Interactive Data Table: Amination with Alkali Metal Amides
| Pyridine Substrate | Amide Reagent | Additive |
| 5-cyclopentylpyridine | Sodium amide | None |
| Pyridine | NaH | LiI |
Multi-Step Synthesis Protocols
The construction of this compound often involves carefully designed multi-step synthetic sequences. These routes are crafted to build the pyridine core and introduce the desired substituents in a controlled manner.
Sequential Reaction Design and Optimization
The synthesis of substituted pyridines, such as this compound, typically relies on the condensation of carbonyl compounds or cycloaddition reactions. baranlab.org A common strategy involves the construction of the pyridine ring from acyclic precursors. baranlab.org For instance, a Hantzsch-type pyridine synthesis could be adapted, although this classical method often requires optimization to achieve good yields for asymmetrically substituted pyridines. baranlab.org
Modern synthetic approaches may employ cross-coupling reactions to introduce the cyclopentyl group onto a pre-formed pyridine ring. A plausible and efficient route would involve the coupling of a cyclopentyl-containing nucleophile with a suitable 5-halopyridin-2-amine derivative. For example, a Negishi or Suzuki-Miyaura coupling reaction could be employed, using a cyclopentylzinc reagent or cyclopentylboronic acid, respectively, in the presence of a palladium catalyst. The optimization of such a sequence would involve screening of catalysts, ligands, bases, and solvents to maximize the yield and purity of the final product.
Stereochemical Considerations in Synthetic Routes
For the specific molecule of this compound, the final product is achiral. The cyclopentyl group is unsubstituted, and the pyridine ring is planar. Therefore, stereochemical considerations are generally not a primary concern in the synthesis of the final molecule itself.
However, stereochemistry can become a significant factor if the synthetic route involves chiral intermediates or catalysts. nih.gov For instance, if a chiral ligand is used in a metal-catalyzed cross-coupling reaction, it could potentially influence the reaction pathway, although it would not result in a chiral product in this specific case. nih.gov The primary focus in the synthesis of this compound is on regioselectivity—ensuring the cyclopentyl group is introduced at the 5-position and the amino group at the 2-position of the pyridine ring.
If the synthesis were to be adapted to produce a derivative with a substituted, chiral cyclopentyl group, then diastereoselective or enantioselective strategies would be paramount. mdpi.com This could involve the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis to control the stereochemistry of the cyclopentyl moiety. mdpi.com
Reaction Conditions and Parameter Optimization
The efficiency and selectivity of the synthesis of this compound are highly dependent on the reaction conditions. Optimization of parameters such as solvent, temperature, and catalyst is crucial for maximizing yield and minimizing by-products.
Solvent Effects on Reaction Yield and Selectivity
The choice of solvent can significantly impact the outcome of the synthesis. In cross-coupling reactions, the polarity and coordinating ability of the solvent can influence the solubility of reactants and the stability of catalytic intermediates. For instance, in a Suzuki-Miyaura coupling, a mixture of an organic solvent like toluene (B28343) or dioxane with an aqueous base is often used. The choice of solvent can affect the rate of reaction and the formation of undesired homocoupled products.
| Solvent System | Effect on a Representative Cross-Coupling Reaction |
| Toluene/Water | Good for dissolving organic substrates, phase-transfer catalyst may be needed. |
| Dioxane/Water | Miscible system, can improve reaction rates. |
| Tetrahydrofuran (THF) | Often used for Grignard-based couplings. |
| Dimethylformamide (DMF) | Polar aprotic solvent, can increase reaction rates but may be difficult to remove. |
Temperature Influence on Reaction Kinetics and Product Distribution
Temperature is a critical parameter that controls the rate of reaction. wmich.edu Generally, higher temperatures lead to faster reaction rates. However, excessive temperatures can lead to decomposition of reactants, catalysts, or products, and can also promote the formation of side products.
For many cross-coupling reactions used to synthesize substituted pyridines, temperatures in the range of 80-120 °C are typical. The optimal temperature is a balance between achieving a reasonable reaction rate and maintaining the stability of all components in the reaction mixture. In some cases, microwave irradiation can be used to rapidly heat the reaction mixture to the desired temperature, often leading to significantly reduced reaction times.
| Temperature Range | General Effect on a Typical Cross-Coupling Synthesis |
| Room Temperature | Reaction may be too slow to be practical. |
| 60-80 °C | Moderate reaction rate, good for less stable substrates. |
| 80-120 °C | Commonly used range for efficient coupling. |
| >120 °C | Increased risk of decomposition and side reactions. |
Catalyst Selection and Loading in Catalytic Pathways
The choice of catalyst is arguably the most critical factor in modern cross-coupling reactions for pyridine synthesis. nih.gov Palladium-based catalysts are widely used for Suzuki-Miyaura, Negishi, and Buchwald-Hartwig reactions. The specific ligand coordinated to the palladium center plays a crucial role in determining the catalyst's activity and selectivity. nih.gov
For the synthesis of this compound via a Suzuki-Miyaura coupling, common catalysts include Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ with a phosphine (B1218219) ligand such as SPhos, XPhos, or RuPhos. The selection of the ligand is often empirical and requires screening to find the optimal conditions for a specific substrate combination.
Copper-based catalysts are also used, particularly for Ullmann-type amination reactions. mdpi.com The catalyst loading is another important parameter to optimize. While higher catalyst loading can lead to faster reactions, it also increases the cost and the amount of residual metal in the final product, which can be problematic for pharmaceutical applications. Typical catalyst loadings range from 0.1 to 5 mol%.
| Catalyst System (Example) | Ligand (Example) | Typical Application |
| Pd(OAc)₂ | SPhos | Suzuki-Miyaura Coupling |
| Pd₂(dba)₃ | Xantphos | Buchwald-Hartwig Amination |
| CuI | Phenanthroline | Ullmann Condensation |
Purification Techniques for Synthetic Intermediates and Final Product
The isolation of pure this compound and its precursors from reaction mixtures is essential to ensure the quality and reliability of subsequent applications. The primary methods for purification are column chromatography and recrystallization, chosen based on the physical properties of the compound and the nature of the impurities.
Column Chromatography: This technique is a staple for purifying organic compounds. It separates components of a mixture based on their differential adsorption onto a stationary phase, typically silica (B1680970) gel, while being moved through the column by a liquid mobile phase (eluent). In the synthesis of related N-(pyridin-2-yl)-benzamide derivatives, products are commonly purified by column chromatography. mdpi.com The selection of the eluent system is critical for achieving effective separation. A gradient of solvents with increasing polarity, such as a mixture of ethyl acetate (B1210297) and hexane, is often employed to first elute non-polar impurities and then the more polar desired product.
Recrystallization: For solid compounds, recrystallization is a powerful purification method. It leverages the differences in solubility of the compound and its impurities in a given solvent at different temperatures. The impure solid is dissolved in a minimal amount of a hot solvent in which it is highly soluble. Upon cooling, the solution becomes supersaturated with respect to the desired compound, which then crystallizes, leaving impurities behind in the solvent. The choice of solvent is paramount. Data on the solubility of the parent compound, 2-aminopyridine, in various organic solvents shows it has high solubility in solvents like N-methyl-2-pyrrolidine (NMP) and methanol, and low solubility in non-polar solvents like cyclohexane. acs.org This information is valuable for selecting an appropriate recrystallization solvent system for this compound.
Below is a table summarizing common purification techniques and relevant solvent properties for aminopyridine derivatives.
| Purification Technique | Key Parameters | Relevant Solvents for Aminopyridines |
| Column Chromatography | Stationary Phase, Eluent System | Silica Gel, Alumina |
| Hexane/Ethyl Acetate, Dichloromethane/Methanol | ||
| Recrystallization | Solvent Selection, Temperature Gradient | Ethanol (B145695), Methanol, Propanol, Acetonitrile, NMP |
Green Chemistry Principles in this compound Synthesis
The integration of green chemistry principles into the synthesis of this compound is crucial for developing environmentally and economically sustainable processes. Key areas of focus include maximizing atom economy, analyzing process mass intensity, utilizing sustainable solvents, minimizing waste, and developing metal-free synthetic routes.
Atom Economy and Process Mass Intensity (PMI) Analysis
Atom Economy: This metric, a cornerstone of green chemistry, evaluates the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. The ideal atom economy is 100%, signifying that all atoms from the reactants are found in the product, with no atoms wasted as byproducts. Syntheses with poor atom economy are common in the pharmaceutical industry, often necessitating the use of versatile but inefficient reactions to build complex molecules. Improving atom economy involves the strategic selection of starting materials and catalytic systems.
Solvent Sustainability and Waste Minimization
The choice of solvents and the generation of waste are critical factors in the environmental footprint of a synthesis. Green chemistry encourages the use of safer, more sustainable solvents or, ideally, solvent-free conditions. nih.govnih.govresearchgate.net Research into the synthesis of various 2-aminopyridine derivatives has demonstrated the feasibility of multicomponent reactions conducted under solvent-free conditions, which are simple, fast, and generate minimal waste. nih.govresearchgate.net
When solvents are necessary, the focus shifts to sustainable options. The solubility of 2-aminopyridine has been studied in a range of solvents, providing data that can guide the selection of greener alternatives to hazardous solvents like dichloromethane. acs.org For example, alcohols like ethanol and propanol, or esters like n-propyl acetate, are considered more environmentally benign choices. acs.org Waste minimization is further achieved through the use of catalytic rather than stoichiometric reagents and by designing processes that reduce the number of synthetic steps.
Metal-Free Synthetic Approaches
Many traditional methods for synthesizing substituted pyridines rely on transition-metal catalysts like palladium or copper. These metals, while effective, can be costly, toxic, and difficult to remove completely from the final product, posing environmental and health concerns. Consequently, developing metal-free synthetic routes is a significant goal in green chemistry.
Recent advancements have provided viable metal-free alternatives for the synthesis of 2-aminopyridine derivatives.
One efficient, catalyst-free method involves the reaction of 2-fluoropyridine (B1216828) with acetamidine (B91507) hydrochloride, which serves as an inexpensive ammonia source. This approach offers high yields and wide substrate adaptability. rsc.org
Another innovative, one-pot method utilizes the Smiles rearrangement. This approach synthesizes N-substituted anilines from readily available aryl sulfonyl chlorides and alkyl amines under mild, metal-free conditions, using a mixture of water and 1,4-dioxane (B91453) as the solvent. acs.org This strategy demonstrates high functional group tolerance and scalability. acs.org
These metal-free strategies represent a significant step forward in the sustainable synthesis of this compound and related heterocyclic compounds.
Chemical Transformations and Derivatization of 5 Cyclopentylpyridin 2 Amine
Reactivity at the Pyridine (B92270) Nitrogen and Amine Nitrogen
The reactivity of 5-cyclopentylpyridin-2-amine is dictated by the electronic properties of both the pyridine nitrogen and the exocyclic amino group. The lone pair of electrons on the pyridine nitrogen is part of the aromatic system, which deactivates the ring towards electrophilic attack. libretexts.orguoanbar.edu.iq Conversely, the amino group, with its available lone pair, is nucleophilic and can readily participate in reactions. savemyexams.comlibretexts.org
Electrophilic Aromatic Substitution on the Pyridine Ring
Electrophilic aromatic substitution (SEAr) on pyridine rings is generally less facile than on benzene (B151609) rings due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. uoanbar.edu.iqwikipedia.orgdalalinstitute.com This deactivation is further enhanced in acidic conditions, where the pyridine nitrogen is protonated, creating a positively charged pyridinium (B92312) ion. uoanbar.edu.iq Consequently, forcing conditions are often required for electrophilic substitution to occur. uoanbar.edu.iq When such reactions do proceed, substitution typically occurs at the 3- and 5-positions, which are less deactivated than the 2-, 4-, and 6-positions. libretexts.orguoanbar.edu.iq
In the case of this compound, the presence of the amino group, a strong activating group, can influence the regioselectivity of electrophilic substitution. Activating groups with lone pairs of electrons can donate electron density to the pi system, stabilizing the cationic intermediate formed during the reaction. wikipedia.org This directing effect typically favors substitution at the ortho and para positions relative to the activating group.
Nucleophilic Reactions Involving the Amino Group
The amino group of this compound is nucleophilic due to the lone pair of electrons on the nitrogen atom. savemyexams.comlibretexts.org This makes it susceptible to reactions with a variety of electrophiles. The basicity of the amino group allows it to be readily protonated by acids. mnstate.edu
Amines are known to act as effective nucleophiles in substitution reactions, such as in reactions with alkyl halides to form secondary amines. libretexts.orglibretexts.org These reactions proceed via a backside attack mechanism (SN2), where the rate is dependent on the nucleophilicity of the amine and the nature of the leaving group on the electrophile. fiveable.me
Formation of Amide Derivatives
The synthesis of amide derivatives is a common transformation involving the amino group of this compound. This can be achieved through acylation reactions with acylating agents or via coupling reactions with carboxylic acids. allen.inresearchgate.netnih.gov
Acylation Reactions and Reaction Mechanism
Acylation is the process of introducing an acyl group (RCO-) into a compound. byjus.com The reaction of an amine with an acyl chloride or an acid anhydride (B1165640) is a frequently used method for forming amides. libretexts.orgallen.in This reaction proceeds through a nucleophilic acyl substitution mechanism. savemyexams.com
Table 1: Common Acylating Agents for Amine Acylation
| Acylating Agent | General Formula | Leaving Group |
|---|---|---|
| Acyl Chloride | RCOCl | Cl⁻ |
Coupling Reagents and Conditions (e.g., DCC)
The direct reaction between a carboxylic acid and an amine to form an amide can be challenging because amines are basic and can deprotonate the carboxylic acid, forming an unreactive carboxylate salt. libretexts.orglibretexts.orgchemistrysteps.com To overcome this, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) are employed. libretexts.orglibretexts.orgchemistrysteps.com
DCC activates the carboxylic acid by converting the hydroxyl group into a better leaving group. libretexts.orglibretexts.org The mechanism involves the carboxylic acid adding to the DCC molecule. libretexts.org The resulting activated intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the amide bond. libretexts.orglibretexts.org A major drawback of using DCC is the formation of a dicyclohexylurea byproduct, which can complicate purification. nih.gov Other coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are also used and can offer advantages in terms of byproduct removal. chemistrysteps.comnih.gov
Table 2: DCC Coupling Reaction Components
| Reactant/Reagent | Role |
|---|---|
| This compound | Nucleophile |
| Carboxylic Acid | Acyl group donor |
| Dicyclohexylcarbodiimide (DCC) | Coupling agent/activator |
Cyclization Reactions for Fused Heterocycles
This compound can serve as a precursor for the synthesis of fused heterocyclic systems. These reactions often involve the participation of both the pyridine ring and the amino group to form new rings. nih.govresearchgate.netastate.eduresearchgate.neteuropeanproceedings.comorganic-chemistry.orgresearchgate.netmdpi.comorganic-chemistry.org
The construction of fused heterocycles is a significant area of organic synthesis due to the prevalence of such structures in pharmacologically active compounds and materials science. nih.govastate.edubeilstein-journals.org Various synthetic strategies can be employed, including intramolecular C-H arylation and multicomponent reactions. nih.govbeilstein-journals.org For instance, palladium-catalyzed intramolecular C-H arylation has been used to create fused nitrogen-containing heterocycles. beilstein-journals.org Multicomponent reactions, such as the Ugi condensation, followed by post-cyclization modifications, provide a rapid route to diverse fused heterocyclic libraries. nih.gov The specific reaction pathways and resulting fused ring systems will depend on the other reactants and the reaction conditions employed. For example, the reaction of a suitably substituted 2-aminopyridine (B139424) derivative can lead to the formation of imidazo[1,2-a]pyridines or other fused systems.
Formation of Other N-Heterocyclic Scaffolds
Beyond imidazo[1,5-α]pyridines, this compound can serve as a precursor for the synthesis of a diverse range of other nitrogen-containing heterocyclic scaffolds. mdpi.comnih.gov These structures are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules. uaeu.ac.ae The specific scaffold formed depends on the reaction partner and the conditions employed. For example, reactions with different carbonyl compounds can lead to the formation of various fused or substituted pyridine systems. mdpi.com The development of domino and multicomponent reactions has further expanded the ability to construct complex heterocyclic libraries from simple aminoalkyne and carbonyl precursors. nih.gov
Functional Group Interconversions on the Pyridine and Cyclopentyl Moieties
The pyridine and cyclopentyl groups of this compound can undergo various functional group interconversions, allowing for the fine-tuning of the molecule's properties.
Reduction Reactions
The pyridine ring of this compound can be susceptible to reduction under specific conditions. Catalytic hydrogenation, for example, can reduce the aromatic pyridine ring to a piperidine (B6355638) ring. This reaction typically requires a catalyst such as palladium on carbon (Pd/C) and a hydrogen source. youtube.com The specific outcome of the reduction can be influenced by the choice of catalyst, solvent, and reaction conditions. Such reductions are a common strategy in the synthesis of amine derivatives. youtube.com
Substitution Reactions at Pyridine Substituents
The substituents on the pyridine ring of this compound, namely the cyclopentyl group and the amino group, are amenable to a variety of substitution reactions. These transformations allow for the synthesis of a diverse range of derivatives with modified properties.
The amino group at the 2-position of the pyridine ring is a key site for derivatization. As a nucleophile, it can readily react with a range of electrophiles. sioc-journal.cn For instance, acylation reactions with acid chlorides or anhydrides can introduce various acyl groups. The dual nucleophilic nature of 2-aminopyridine allows it to react with various carbonyl compounds and multifunctional esters to form new heterocyclic systems. sioc-journal.cn The amino group can also be involved in coupling reactions, such as the Buchwald-Hartwig amination, to form N-aryl derivatives. rsc.org Furthermore, diazotization of the amino group, followed by a Sandmeyer-type reaction, can be employed to introduce a variety of other functional groups, such as halogens, a cyano group, or a hydroxyl group.
The cyclopentyl group at the 5-position can also undergo substitution, although this typically requires more forcing conditions. Halogenation, particularly bromination, of the cyclopentyl ring can be achieved. For instance, benzylic bromination using N-Bromosuccinimide (NBS) is a common method for introducing a bromine atom to a carbon adjacent to an aromatic ring, and similar principles can be applied to the cyclopentyl group, especially at positions activated by the pyridine ring. masterorganicchemistry.com The introduction of a halogen provides a handle for further functionalization through cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the attachment of a wide array of new substituents.
| Reaction Type | Reagent/Conditions | Resulting Functional Group |
| Acylation of amino group | Acid chloride, base | Amide |
| N-Arylation of amino group | Aryl halide, Pd catalyst, base | N-Aryl amine |
| Diazotization/Sandmeyer | NaNO₂, HCl; CuX | Halogen, Cyano, etc. |
| Bromination of cyclopentyl | N-Bromosuccinimide (NBS), initiator | Bromo-cyclopentyl |
Strategies for Advanced Chemical Derivatization
Introduction of Chromophores and Fluorophores for Analytical Enhancement
The inherent fluorescence of the 2-aminopyridine scaffold makes it a valuable starting point for the development of fluorescent probes. nih.govnih.gov Unsubstituted 2-aminopyridine itself exhibits a high quantum yield of 0.60. nih.gov This property can be enhanced and tuned by the introduction of various chromophores and fluorophores, enabling applications in bio-imaging and sensing.
The synthesis of fluorescent derivatives often involves coupling reactions at the amino group or other positions on the pyridine ring. For example, various substituted aminopyridines can be synthesized, and their fluorescent properties can be fine-tuned by altering the substituents. nih.gov The introduction of an azido (B1232118) group via a Sandmeyer reaction can quench the fluorescence; subsequent "click" reactions with alkynes can then restore and even enhance the fluorescence, creating a "turn-on" fluorescent probe. nih.gov This strategy has been used to develop probes for bio-orthogonal labeling. nih.govnih.gov
The emission wavelength of aminopyridine derivatives can be modulated by the electronic nature of the substituents. For instance, the introduction of different groups can shift the emission maximum, with some derivatives showing significant Stokes shifts, which is advantageous for fluorescence applications. sciforum.net The table below summarizes the fluorescent properties of some aminopyridine derivatives, illustrating the effect of substitution.
| Derivative | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) |
| 2-Aminopyridine | 295 | 371 | 0.60 nih.gov |
| Diethyl 2-(tert-butylamino)-6-octylpyridine-3,4-dicarboxylate | 345 | 455 | 0.02 nih.gov |
| Azido-substituted aminopyridine derivative | - | - | No fluorescence nih.gov |
| Triazole product from click reaction | - | 480 | 0.35 - 0.43 nih.gov |
Modifications for Tunable Electronic Properties
The electronic properties of this compound can be systematically modified by the introduction of electron-donating or electron-withdrawing groups on the pyridine ring. These modifications can influence the molecule's reactivity, coordination chemistry, and photophysical properties. nih.govrsc.org
The introduction of electron-withdrawing groups, such as nitro (-NO₂) or chloro (-Cl), generally leads to longer N-pyridine-metal bond lengths in coordination complexes and can shift redox potentials. nih.gov Conversely, electron-donating groups, like an amino (-NH₂) or hydroxyl (-OH) group, tend to shorten these bond lengths. nih.govrsc.org The Hammett parameter (σ) is often used to quantify the electron-donating or electron-withdrawing ability of a substituent. nih.gov
Computational studies, such as Density Functional Theory (DFT), can be used to predict the electronic effects of different substituents on the pyridine ring. nih.govresearchgate.net These studies can provide insights into the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the electronic behavior of the molecule. nih.govresearchgate.net The table below shows the effect of different substituents on the electronic properties of pyridine derivatives.
| Substituent | Hammett Parameter (σp) | Effect on N-Pyridine-Cu(II) Bond Length | Electronic Nature |
| -NO₂ | 0.78 | Longer | Electron-withdrawing nih.gov |
| -Cl | 0.23 | Longer | Electron-withdrawing nih.gov |
| -H | 0.00 | Reference | Neutral nih.gov |
| -OH | -0.37 | Shorter | Electron-donating nih.gov |
| -NH₂ | -0.66 | Shorter | Electron-donating rsc.org |
Controlled Deuteration Studies
Controlled deuteration, the selective replacement of hydrogen atoms with deuterium (B1214612), is a valuable technique in pharmaceutical and mechanistic studies. snnu.edu.cn Deuteration can alter the metabolic stability of a drug by strengthening the C-D bond compared to the C-H bond, a phenomenon known as the kinetic isotope effect. uni-freiburg.de For this compound, deuteration can be targeted at specific positions to investigate reaction mechanisms or to create deuterated analogues with potentially improved pharmacokinetic profiles. google.com
Methods for the deuteration of aminopyridines have been developed. For example, 4-aminopyridines can undergo rapid and selective H/D exchange at the C-2 and C-6 positions in neutral D₂O under microwave irradiation without the need for a catalyst. researchgate.net Another approach involves using a palladium catalyst with D₂O as the deuterium source. acs.org This method has been successfully applied to achieve high levels of deuteration in various aromatic compounds, including those with pyridine rings. uni-freiburg.de
Deuteration of the cyclopentyl group is also feasible. For instance, iridium-based catalysts have been used for the deuteration of arene systems containing various functional groups. snnu.edu.cn The specific positions of deuteration can be confirmed using techniques like ¹H NMR spectroscopy and mass spectrometry. researchgate.netacs.org A patent application describes the synthesis of deuterated 7-cyclopentyl-N,N-dimethyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide, indicating the feasibility of deuterating the cyclopentyl moiety in complex pharmaceutical compounds. google.comwipo.int
| Deuteration Method | Reagents | Target Position(s) |
| Microwave-assisted H/D exchange | Neutral D₂O, heat | C-2 and C-6 of 4-aminopyridine (B3432731) researchgate.net |
| Palladium-catalyzed H/D exchange | Pd catalyst, D₂O | Aromatic C-H bonds uni-freiburg.de |
| Iridium-catalyzed deuteration | Ir catalyst, D₂ | Benzylic and other C-H bonds snnu.edu.cn |
Advanced Spectroscopic and Diffraction Based Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule.
Proton (¹H) NMR spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment. For 5-cyclopentylpyridin-2-amine, the ¹H NMR spectrum would exhibit distinct signals for the protons on the pyridine (B92270) ring, the cyclopentyl group, and the amine group.
The protons on the pyridine ring typically appear in the aromatic region of the spectrum. The specific chemical shifts and coupling patterns (splitting of signals due to neighboring protons) allow for the unambiguous assignment of each proton. For instance, the proton at the C6 position is expected to be a doublet, coupled to the proton at the C5 position. Similarly, the protons at C3 and C4 would show their own characteristic splitting patterns.
The protons of the cyclopentyl group will appear in the aliphatic region, generally at a lower chemical shift than the aromatic protons. The methine proton directly attached to the pyridine ring will have a distinct chemical shift compared to the methylene (B1212753) protons of the cyclopentyl ring. The integration of the signals, which corresponds to the relative number of protons, helps to confirm the assignments. For example, the integrated signal ratio for the protons in propan-2-amine is 6:1:2, which corresponds to its structural formula. docbrown.info The chemical shifts of protons attached to carbons bonded to an amine typically appear in the range of 2.3-3.0 ppm. libretexts.org
The amine (NH₂) protons often present as a broad signal due to hydrogen bonding and exchange with solvent molecules. libretexts.org The chemical shift of these protons can vary depending on the concentration and the solvent used. libretexts.org The addition of a few drops of D₂O can be used to confirm the presence of the -NH₂ group, as the protons will exchange with deuterium (B1214612), causing the signal to disappear from the spectrum. libretexts.org
A summary of expected ¹H NMR chemical shifts for different proton environments is provided below:
| Proton Type | Expected Chemical Shift (ppm) |
| Pyridine Ring Protons | ~6.0 - 8.5 |
| Cyclopentyl Methine Proton (α to ring) | ~2.5 - 3.5 |
| Cyclopentyl Methylene Protons | ~1.5 - 2.0 |
| Amine (NH₂) Protons | Variable, often broad |
This table provides generalized expected chemical shift ranges. Actual values can vary based on solvent and other experimental conditions.
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Since ¹³C is a low-abundance isotope (about 1.1%), the spectra are typically acquired with proton decoupling, resulting in a single sharp peak for each unique carbon atom. udel.edu The number of signals in the ¹³C NMR spectrum of this compound will correspond to the number of chemically non-equivalent carbon atoms.
The chemical shifts in ¹³C NMR are influenced by the hybridization of the carbon atom and the electronegativity of the atoms attached to it. udel.edu Carbons in the aromatic pyridine ring will resonate at higher chemical shifts (downfield) compared to the sp³-hybridized carbons of the cyclopentyl ring. The carbon atom attached to the nitrogen (C2) will also show a characteristic downfield shift. libretexts.org Carbons directly bonded to nitrogen in amines typically appear in the 10-65 ppm range in a ¹³C NMR spectrum. libretexts.org
A table of expected ¹³C NMR chemical shifts is presented below:
| Carbon Type | Expected Chemical Shift (ppm) |
| Pyridine Ring Carbons | ~100 - 160 |
| Cyclopentyl Methine Carbon (α to ring) | ~40 - 50 |
| Cyclopentyl Methylene Carbons | ~20 - 35 |
This table provides generalized expected chemical shift ranges. Actual values can vary based on solvent and other experimental conditions. libretexts.org
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful tools for establishing connectivity between atoms. wikipedia.org A COSY spectrum shows correlations between coupled protons, helping to trace the proton-proton networks within the pyridine and cyclopentyl rings. nih.gov An HSQC spectrum correlates each proton with the carbon to which it is directly attached, providing a definitive link between the ¹H and ¹³C NMR data. mdpi.com These techniques are invaluable for confirming the structural assignments made from 1D NMR spectra. researchgate.net
Variable Temperature (VT) NMR can be employed to study dynamic processes such as conformational changes. ox.ac.uk By recording NMR spectra at different temperatures, it is possible to observe changes in the spectrum that may indicate the presence of different conformers that are rapidly interconverting at room temperature. ox.ac.ukox.ac.uk For this compound, VT NMR could potentially provide insights into the rotation of the cyclopentyl group relative to the pyridine ring. lifesciencesite.com At lower temperatures, the rotation may slow down, leading to the appearance of distinct signals for different conformers. lifesciencesite.com
Vibrational Spectroscopy (IR, Raman)
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational energy levels of molecules. These techniques are particularly useful for identifying functional groups and studying intermolecular interactions.
Infrared (IR) spectroscopy is based on the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. Different functional groups absorb at characteristic frequencies, making IR spectroscopy an excellent tool for functional group identification.
For this compound, the primary amine (-NH₂) group will give rise to characteristic stretching and bending vibrations. Primary amines typically show two N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching modes. libretexts.orgorgchemboulder.com An N-H bending vibration is also expected around 1580-1650 cm⁻¹. orgchemboulder.com The C-N stretching vibration for an aromatic amine is typically strong and appears in the region of 1250-1335 cm⁻¹. orgchemboulder.com Aromatic C-H stretching and ring vibrations will also be present.
Raman spectroscopy is a complementary technique that measures the light scattered from a sample. edinst.com While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in the polarizability. edinst.com Therefore, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, the symmetric vibrations of the pyridine ring are often strong in the Raman spectrum.
A summary of key IR absorption bands is provided below:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 (two bands) libretexts.orgorgchemboulder.com |
| Primary Amine (N-H) | Bending | 1580 - 1650 orgchemboulder.com |
| Aromatic C-N | Stretch | 1250 - 1335 orgchemboulder.com |
| Aromatic C-H | Stretch | > 3000 |
| Aliphatic C-H | Stretch | < 3000 |
This table provides generalized expected wavenumber ranges. Actual values can be influenced by the molecular environment.
The position and shape of the N-H stretching bands in the IR spectrum are sensitive to hydrogen bonding. libretexts.org In the gas phase or in dilute non-polar solutions, the N-H stretching bands are sharp. libretexts.org In the solid state or in concentrated solutions, intermolecular hydrogen bonding between the amine groups of adjacent molecules can occur. mdpi.com This hydrogen bonding causes a broadening and a shift to lower frequencies of the N-H stretching bands. libretexts.org The extent of this shift can provide information about the strength of the hydrogen bonding interactions. libretexts.org
Mass Spectrometry Techniques
Mass spectrometry encompasses a suite of analytical techniques used to measure the mass-to-charge ratio (m/z) of ions, providing valuable information about a molecule's mass, elemental composition, and structure.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the m/z ratio to several decimal places, allowing for the determination of a compound's 'exact mass'. Unlike nominal mass, which is the integer mass of the most abundant isotope of an element, the exact mass is the calculated mass based on the precise masses of the most abundant isotopes of the constituent atoms (e.g., ¹H, ¹²C, ¹⁴N, ¹⁶O). msu.eduspectroscopyonline.com This precision enables the determination of a unique elemental formula for a given molecule, distinguishing it from other molecules that may have the same nominal mass. spectroscopyonline.com
For this compound, with the chemical formula C₁₀H₁₄N₂, the theoretical monoisotopic mass can be calculated with high precision. This calculated exact mass serves as a crucial reference point for confirming the compound's identity in a sample analyzed by HRMS. youtube.comsisweb.com The ability to achieve low parts-per-million (ppm) mass accuracy is essential for confidently assigning an elemental formula. spectroscopyonline.com
Table 1: Theoretical Mass Data for this compound
| Property | Value |
| Chemical Formula | C₁₀H₁₄N₂ |
| Nominal Mass | 162 u |
| Monoisotopic Mass | 162.11569 Da |
| Molecular Weight | 162.23 g/mol |
| m/z of Protonated Ion [M+H]⁺ | 163.12297 Da |
Data sourced and calculated from PubChem and general chemical principles. uni.lusigmaaldrich.com
Electrospray Ionization Mass Spectrometry (ESI-MS) for Mechanistic Intermediates
Electrospray Ionization Mass Spectrometry (ESI-MS) is an exceptionally gentle ionization technique that allows for the transfer of ions from solution into the gas phase for mass analysis. nih.govresearchgate.net This "soft" ionization makes ESI-MS particularly well-suited for studying non-covalent complexes and intercepting and characterizing reactive intermediates in solution. researchgate.netmdpi.com The method is highly effective for molecules that are already charged in solution or can be easily protonated or deprotonated, such as amines. nih.govunibo.it
In the context of this compound, ESI-MS can be a vital tool for monitoring its synthesis or subsequent chemical transformations. For instance, during its synthesis, key intermediates could be detected by drawing aliquots from the reaction mixture and analyzing them directly. unibo.it Because the amino group and the pyridine nitrogen are basic, they are readily protonated, making the molecule and its potential intermediates highly visible in positive-ion ESI-MS. nih.gov This allows for real-time monitoring of reaction progress and provides insights into the reaction mechanism by identifying transient species that would be difficult to isolate and characterize by other means. researchgate.netmdpi.com
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem Mass Spectrometry, also known as MS/MS, is a multi-stage process used to determine the structure of a compound. nih.gov In a typical experiment, an ion of interest (a "parent" or "precursor" ion) is mass-selected in the first stage of the mass spectrometer. nih.gov This selected ion is then subjected to fragmentation, commonly through collision-induced dissociation (CID), where it collides with an inert gas (like argon or nitrogen), causing it to break apart into smaller "daughter" or "product" ions. nih.govwikipedia.org The resulting fragment ions are then mass-analyzed in the second stage, producing a fragmentation spectrum that serves as a structural fingerprint of the parent ion. wikipedia.orguab.edu
For this compound, the protonated molecule ([C₁₀H₁₄N₂ + H]⁺, m/z 163.12) would be the parent ion in a positive-ion MS/MS experiment. The fragmentation pattern would be dictated by the weakest bonds and the most stable resulting fragments. Plausible fragmentation pathways would include:
Loss of the cyclopentyl radical: A cleavage of the C-C bond between the pyridine and cyclopentyl rings.
Loss of cyclopentene: Through a rearrangement reaction.
Cleavage of the pyridine ring: Leading to a variety of smaller charged fragments.
The analysis of these fragmentation pathways provides definitive structural confirmation. unito.it
Table 2: Predicted Fragmentation of Protonated this compound ([M+H]⁺)
| Precursor Ion (m/z) | Proposed Fragment | Neutral Loss | Fragment m/z (Predicted) |
| 163.12 | [M+H - C₅H₉]⁺ | Cyclopentyl radical | 94.05 |
| 163.12 | [M+H - C₅H₈]⁺ | Cyclopentene | 95.06 |
X-ray Diffraction (XRD) Analysis
Single Crystal X-ray Crystallography for Molecular Geometry Determination
Single Crystal X-ray Crystallography (SC-XRD) provides an unambiguous determination of the three-dimensional structure of a molecule as it exists in a crystal lattice. rigaku.com The technique requires a high-quality single crystal of the compound, ideally at least 0.02 mm in size. uhu-ciqso.es The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected. rigaku.comnih.gov This pattern is then used to calculate an electron density map, from which the positions of the individual atoms can be determined, yielding precise information on bond lengths, bond angles, and torsional angles. uhu-ciqso.esesrf.fr
For this compound, a successful SC-XRD analysis would reveal the precise geometry of both the pyridine ring and the cyclopentyl substituent. It would confirm the planarity of the aromatic pyridine ring and determine the conformation (e.g., envelope or twist) of the non-planar cyclopentyl ring. Furthermore, the analysis would define the spatial relationship between the two ring systems. Although a specific crystal structure for this compound is not publicly available, studies on similar aminopyrazine derivatives demonstrate the power of this technique in elucidating detailed molecular structures. mdpi.comresearchgate.net
Analysis of Intermolecular Interactions (e.g., π-π Stacking, Hydrogen Bonding) in Crystal Packing
Beyond individual molecular geometry, SC-XRD provides crucial insights into how molecules arrange themselves in the solid state, a phenomenon known as crystal packing. nih.gov This packing is governed by a network of non-covalent intermolecular interactions. rsc.org For this compound, several key interactions would be expected to dictate its crystal structure:
Hydrogen Bonding: The primary amine (-NH₂) group is an excellent hydrogen bond donor, while the pyridinic nitrogen atom (N1) is a hydrogen bond acceptor. wikipedia.org It is highly probable that N-H···N hydrogen bonds would form, linking molecules into dimers, chains, or more complex networks. mdpi.com Such interactions are characteristic of aminopyridine and aminopyrazine derivatives, often forming robust self-complementary dimerization motifs. mdpi.com
π-π Stacking: The electron-rich pyridine rings can interact with each other through π-π stacking. wikipedia.org These interactions, where aromatic rings stack face-to-face or in an offset manner, contribute significantly to the stabilization of the crystal lattice. researchgate.netd-nb.infomdpi.com
C-H···π Interactions: The hydrogen atoms of the cyclopentyl group can interact with the π-system of the pyridine ring of an adjacent molecule, further stabilizing the crystal packing. nih.gov
The combination and interplay of these various interactions determine the final supramolecular architecture of the crystal. researchgate.netmdpi.com
Table 3: Potential Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor Group/Atom | Acceptor Group/Atom | Expected Role in Crystal Packing |
| Hydrogen Bond | Amino Group (N-H) | Pyridine Nitrogen (N) | Formation of dimers or polymeric chains |
| π-π Stacking | Pyridine Ring (π-system) | Pyridine Ring (π-system) | Stabilization of layered or stacked structures |
| C-H···π Interaction | Cyclopentyl C-H | Pyridine Ring (π-system) | Cross-linking between molecular layers or chains |
Computational Chemistry and Mechanistic Elucidation of 5 Cyclopentylpyridin 2 Amine and Its Reactions
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. It is extensively used to model the properties of heterocyclic compounds like 5-cyclopentylpyridin-2-amine. DFT calculations allow for the prediction of various molecular properties by solving the Schrödinger equation based on the electron density of the system.
Prediction of Molecular Geometry and Electronic Structure
The first step in the computational analysis of this compound involves the optimization of its molecular geometry. Using DFT methods, such as B3LYP or M06-2X functionals combined with basis sets like 6-311+G(d,p), researchers can predict bond lengths, bond angles, and dihedral angles of the molecule's lowest energy state nih.gov. The geometry of the pyridine (B92270) ring is largely planar, while the exocyclic amine group and the cyclopentyl ring introduce specific three-dimensional features. The amine nitrogen is expected to have a trigonal pyramidal geometry, and the cyclopentyl ring will adopt a puckered conformation to minimize steric strain.
Electronic structure analysis provides information about the distribution of electrons within the molecule, which is key to understanding its reactivity. Properties such as the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP) map are calculated. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability scielo.org.mx. For pyridine derivatives, the nitrogen atom in the ring typically presents a region of negative electrostatic potential, making it a site for electrophilic attack or coordination, such as in halogen bonding umich.edu. The amino group, conversely, is a nucleophilic center.
Table 1: Illustrative Predicted Geometrical Parameters for this compound (Note: This data is representative and based on typical values for similar structures calculated with DFT.)
| Parameter | Predicted Value |
|---|---|
| C-N (pyridine ring) Bond Length | ~1.34 Å |
| C-C (pyridine ring) Bond Length | ~1.39 Å |
| C-N (exocyclic amine) Bond Length | ~1.38 Å |
| C(pyridine)-C(cyclopentyl) Bond Length | ~1.51 Å |
| C-N-C (pyridine ring) Angle | ~117° |
| H-N-H (amine) Angle | ~115° |
Investigation of Conformational Preferences and Energetics
The presence of the flexible cyclopentyl group attached to the rigid pyridine ring gives rise to multiple possible conformations for this compound. The cyclopentyl ring itself can exist in various puckered forms, most commonly the "envelope" and "twist" conformations. Furthermore, rotation around the single bond connecting the cyclopentyl ring to the pyridine ring results in different rotational isomers (rotamers).
Computational studies can map the potential energy surface (PES) of the molecule by systematically varying the key dihedral angles. This analysis helps identify the most stable conformers and the energy barriers between them ethz.ch. Such studies have shown that for substituted cyclic systems, the energetic differences between conformers can be small, suggesting that the molecule may exist as a mixture of several conformations at room temperature ethz.ch. Understanding the conformational landscape is vital, as the reactivity and biological activity of a molecule can be highly dependent on its three-dimensional shape.
Reaction Mechanism Investigations
DFT calculations are indispensable for exploring the mechanisms of chemical reactions. By modeling reactants, transition states, intermediates, and products, a complete energy profile of a reaction pathway can be constructed. This provides detailed insights into the feasibility and kinetics of a reaction.
Transition State Characterization and Energy Barriers
A key aspect of mechanistic studies is the identification and characterization of transition states (TS). A transition state represents the highest energy point along a reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the reaction rate.
For reactions involving this compound, such as nucleophilic substitution or coupling reactions, DFT can be used to compare different possible pathways researchgate.netorientjchem.org. For instance, in a reaction where the amino group acts as a nucleophile, computational models can elucidate the step-by-step process, including bond formation and breaking, and calculate the associated energy barriers nih.govresearchgate.net. These calculations can reveal whether a reaction is likely to proceed and under what conditions.
Table 2: Hypothetical Calculated Energy Barriers for a Reaction of this compound (Note: This data is for illustrative purposes to show how DFT results are presented.)
| Reaction Step | Transition State | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Nucleophilic Attack | TS1 | 15.2 |
| Proton Transfer | TS2 | 8.5 |
| Leaving Group Departure | TS3 | 12.1 |
Solvent Models in Computational Simulations
Reactions are most often carried out in a solvent, which can significantly influence reaction rates and mechanisms. Computational simulations must account for these solvent effects to provide realistic predictions. There are two main approaches to modeling solvents: implicit and explicit models rsc.org.
Implicit solvent models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Polarizable Continuum Model (CPCM), treat the solvent as a continuous medium with a defined dielectric constant scielo.org.mxresearchgate.net. This method is computationally efficient and captures the bulk electrostatic effects of the solvent.
Explicit solvent models involve including a number of individual solvent molecules in the calculation. This approach is more computationally intensive but allows for the study of specific solvent-solute interactions, such as hydrogen bonding, which can be crucial in protic solvents nih.govntnu.no. The choice of model depends on the specific system and the level of accuracy required to understand the solvent's role in stabilizing reactants, products, or transition states plos.org.
Role of Specific Interactions (e.g., Halogen Bonding, Steric Effects) in Reactivity
The reactivity of this compound is governed by a variety of specific, non-covalent interactions. The pyridine nitrogen can act as a Lewis base and a halogen bond acceptor nih.govresearchgate.net. Halogen bonding is a directional, non-covalent interaction between a region of positive electrostatic potential on a halogen atom (a σ-hole) and a nucleophilic site, such as the nitrogen of the pyridine ring. Computational studies can quantify the strength of these interactions and predict how they might influence the assembly of supramolecular structures or the course of a reaction umich.eduresearchgate.net.
Steric effects, arising from the spatial arrangement of atoms, also play a critical role. The cyclopentyl group at the 5-position can exert significant steric hindrance, potentially blocking access to adjacent sites on the pyridine ring and influencing regioselectivity in reactions mdpi.comnih.gov. For example, the bulkiness of the cyclopentyl substituent could make a nucleophilic attack at the adjacent C4 or C6 positions more difficult compared to an unsubstituted 2-aminopyridine (B139424) researchgate.net. DFT calculations can quantify these steric repulsions and help predict their impact on transition state energies and product distributions.
Spectroscopic Property Prediction
Computational methods are invaluable for predicting spectroscopic data, which can aid in the identification and characterization of compounds.
Computational NMR Chemical Shift Predictions
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational models, often employing density functional theory (DFT), can predict the ¹H and ¹³C chemical shifts of a molecule. These predictions are based on calculating the magnetic shielding tensors of the nuclei in the optimized geometry of the molecule. The accuracy of these predictions can be high, often within 0.1-0.3 ppm for ¹H and 1-5 ppm for ¹³C of experimental values, depending on the level of theory and basis set used.
A computational study of this compound would typically involve geometry optimization of the molecule followed by the calculation of NMR chemical shifts using a method like GIAO (Gauge-Including Atomic Orbital). The results would be presented in a table comparing predicted shifts to any available experimental data.
Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: This table is for illustrative purposes only and does not represent actual calculated data.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2 | - | 158.5 |
| C3 | 6.5 | 108.2 |
| C4 | 7.4 | 140.1 |
| C5 | - | 135.7 |
| C6 | 6.6 | 109.8 |
| N-H | 5.2 | - |
| C1' | 3.1 | 45.3 |
| C2'/C5' | 1.8 | 33.1 |
Vibrational Frequency Calculations for IR/Raman Assignment
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. Computational frequency calculations can predict the vibrational modes of a molecule and their corresponding frequencies and intensities. These calculated spectra can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational bands.
For this compound, a computational analysis would calculate the harmonic vibrational frequencies at the optimized geometry. These calculated frequencies are often scaled by an empirical factor to better match experimental values. The analysis would detail the nature of the vibrations, such as N-H stretching, C-H stretching, and ring breathing modes.
Table 2: Hypothetical Calculated Vibrational Frequencies and Assignments for Key Modes of this compound (Note: This table is for illustrative purposes only and does not represent actual calculated data.)
| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) |
|---|---|---|---|
| N-H symmetric stretch | 3450 | 25 | 45 |
| N-H asymmetric stretch | 3550 | 15 | 30 |
| Aromatic C-H stretch | 3100-3000 | 10-20 | 50-100 |
| Aliphatic C-H stretch | 2950-2850 | 50-80 | 120-150 |
| C=N/C=C ring stretch | 1600-1450 | 40-90 | 20-60 |
Intermolecular Interaction Analysis
Understanding how molecules interact with each other is crucial for predicting their physical properties, such as crystal packing and solubility.
Quantitative Electrostatic Potential Studies
The molecular electrostatic potential (MEP) surface illustrates the charge distribution within a molecule and is a valuable tool for predicting how a molecule will interact with other molecules. Regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive electrostatic potential (blue) are electron-poor and prone to nucleophilic attack.
A quantitative MEP study of this compound would reveal the locations of the most positive and negative potentials. The nitrogen atom of the pyridine ring and the amine group would be expected to show negative potential, while the amine hydrogens and the hydrogens on the pyridine ring would exhibit positive potential. This information is critical for understanding hydrogen bonding and other non-covalent interactions.
Hirshfeld Surface Analysis for Crystal Packing Interactions
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. The Hirshfeld surface is a three-dimensional surface that partitions the crystal space, enclosing a molecule. By mapping properties like dnorm (a normalized contact distance) onto this surface, close intermolecular contacts can be identified.
Role of 5 Cyclopentylpyridin 2 Amine As a Versatile Chemical Building Block
Precursor in Organic Synthesis
The structural features of 5-cyclopentylpyridin-2-amine make it an ideal starting material for the synthesis of diverse organic compounds.
The development of novel synthetic routes to access complex heterocyclic scaffolds is a major focus in medicinal chemistry and drug discovery. conicet.gov.ar this compound can serve as a key intermediate in the construction of such scaffolds. The amino group on the pyridine (B92270) ring can be readily functionalized or participate in cyclization reactions to form fused or bridged heterocyclic systems. conicet.gov.arnih.gov For instance, tandem reactions and multi-component coupling strategies can be employed to build intricate molecular architectures from simpler precursors like this compound. nih.govmdpi.com These complex heterocyclic structures are often found in biologically active natural products and are crucial for the development of new therapeutic agents. conicet.gov.arnih.gov
Nitrogen-containing polymers are a class of materials with a wide range of applications. The amine functionality of this compound makes it a suitable monomer or building block for the synthesis of these polymers. For example, it can be incorporated into polymer chains through condensation polymerization or other polymerization techniques. The properties of the resulting polymers can be tailored by the choice of co-monomers and the polymerization conditions. Aromatic amine ligands, such as aminopyridines, have been shown to be effective in the synthesis of polymers like poly(2,6-dimethyl-1,4-phenylene ether) (PPE), indicating the potential of this compound derivatives in this field. mdpi.com
Application in Catalysis Research
The amine and pyridine nitrogen atoms in this compound can coordinate to metal centers, making it a valuable ligand in catalysis.
Transition metal catalysis is a cornerstone of modern organic synthesis. The design of ligands is crucial for controlling the activity, selectivity, and stability of the metal catalyst. nih.govcalis.edu.cn
Palladium Catalysis: this compound can act as a ligand in palladium-catalyzed cross-coupling reactions, such as C-N bond formation. nih.govgoogleapis.com The electronic and steric properties of the ligand influence the efficiency of the catalytic cycle, including the rates of oxidative addition, transmetalation, and reductive elimination. nih.govuva.es The development of new ligands is essential for expanding the scope of challenging cross-coupling reactions. nih.govnih.gov
Copper Catalysis: Copper catalysts are widely used due to their low cost and unique reactivity. shareok.orgnih.gov Aminopyridine ligands can coordinate to copper centers and facilitate a variety of transformations, including C-H amination and coupling reactions. shareok.orgbeilstein-journals.org The basicity and steric hindrance of the amine ligand are critical factors in determining the catalytic activity. mdpi.com For instance, in the synthesis of poly(2,6-dimethyl-1,4-phenylene ether), the use of 4-aminopyridine (B3432731) as a ligand for a copper(I) catalyst resulted in a highly efficient system. mdpi.com The design of salen-type ligands and their copper complexes has also been explored for catalytic applications. rsc.org
Zinc Catalysis: Zinc is an essential element in many biological systems and its complexes are used in various catalytic processes. mdpi.com The coordination geometry around the zinc center, which is influenced by the ligand, plays a significant role in its catalytic activity. nih.gov Aminopyridine-based ligands can be used to create zinc complexes for applications such as the polymerization of lactide and methyl methacrylate. researchgate.net The ability of zinc to act as a Lewis acid is key to its catalytic function in reactions like Knoevenagel condensation. mdpi.com
| Metal Catalyst | Type of Reaction | Role of Ligand |
| Palladium | Cross-coupling (e.g., C-N) | Modulates electronic and steric properties to control catalytic cycle. nih.govuva.es |
| Copper | C-H Amination, Polymerization | Influences catalytic activity through basicity and steric effects. mdpi.comshareok.org |
| Zinc | Polymerization, Condensation | Determines coordination geometry and Lewis acidity of the catalytic center. mdpi.comnih.govresearchgate.net |
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. rsc.orgbeilstein-journals.org The amine group in this compound can function as an organocatalyst. Chiral amines and their derivatives are widely used to catalyze a variety of reactions, including Michael additions and aldol (B89426) reactions. beilstein-journals.orgunibo.it These catalysts often operate through the formation of enamines or iminium ions as key intermediates. beilstein-journals.orgmdpi.com The development of new organocatalysts is a vibrant area of research, with applications in the synthesis of complex and biologically active molecules. rsc.orgmdpi.com
Emerging Research Directions in Pyridine Chemistry Applied to 5 Cyclopentylpyridin 2 Amine Analogues
Sustainable Synthesis of Pyridine (B92270) Derivatives
Modern synthetic chemistry is increasingly emphasizing the development of environmentally benign and efficient methodologies. rsc.org This shift is particularly relevant for the synthesis of pyridine derivatives, where traditional methods often rely on harsh conditions and hazardous reagents. acs.org
Biocatalytic Approaches and Enzymatic Transformations
Biocatalysis has emerged as a powerful tool for the sustainable synthesis of complex molecules, offering high selectivity under mild, eco-friendly conditions. nih.govnumberanalytics.com Enzymes and whole-cell systems are being explored for the synthesis of pyridine derivatives, providing alternatives to classical chemical routes. numberanalytics.comrsc.org
One notable advancement is the use of lipase (B570770) enzymes, such as Candida antarctica lipase B (CALB), to catalyze multicomponent reactions for the synthesis of fused pyridine systems like imidazo[1,2-a]pyridines. researchgate.net This biocatalytic approach has also been extended to use other enzymes like α-amylase for the synthesis of indole-based imidazo[1,2-a]pyridine (B132010) derivatives. researchgate.net These enzymatic methods offer high yields and the potential for catalyst reuse, particularly when the enzyme is immobilized on a solid support. researchgate.net
Whole-cell biocatalysis presents another promising strategy. For instance, recombinant microbial cells have been used for the one-pot synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine, demonstrating high productivity and eliminating the need for strong oxidizing and reducing agents. rsc.org This approach streamlines the synthesis process and significantly improves its sustainability profile. rsc.org Furthermore, a chemo-enzymatic approach combining chemical synthesis with an amine oxidase/ene imine reductase cascade has been developed for the asymmetric dearomatization of activated pyridines, yielding stereo-defined piperidines. acs.org
Table 1: Examples of Biocatalytic Transformations for Pyridine Derivative Synthesis
| Enzyme/Biocatalyst | Reaction Type | Substrate Class | Product Class | Key Advantages | Reference |
| Candida antarctica lipase B (CALB) | Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction | 2-aminopyridines, aldehydes, isocyanides | Imidazo[1,2-a]pyridines | High yields, reusability of immobilized enzyme. researchgate.net | researchgate.net |
| α-Amylase | GBB multicomponent reaction | 2-aminopyridines, indole-3-carboxaldehydes, isocyanides | Indole-based imidazo[1,2-a]pyridines | Synthesis of complex, biologically relevant scaffolds. researchgate.net | researchgate.net |
| Recombinant microbial whole cells | C-H oxyfunctionalization | 2,6-Lutidine | 2,6-Bis(hydroxymethyl)pyridine | One-pot synthesis, high titer, avoids harsh reagents. rsc.org | rsc.org |
| Amine oxidase/ene imine reductase | Asymmetric dearomatization | Activated pyridines | Stereo-defined piperidines | High stereoselectivity, access to chiral N-heterocycles. acs.org | acs.org |
Flow Chemistry Methodologies
Flow chemistry has garnered significant attention as a technology that enables safer, more efficient, and scalable chemical syntheses. mdpi.comeuropa.eu By conducting reactions in continuous-flow reactors, precise control over reaction parameters such as temperature, pressure, and reaction time can be achieved, often leading to higher yields and purities compared to batch processes. mdpi.com This methodology is particularly advantageous for handling hazardous reagents and intermediates and for performing reactions that are difficult to control in batch, such as photochemical and electrochemical transformations. d-nb.info
Exploration of Novel Reactivity Patterns
Discovering new ways to functionalize the pyridine ring is crucial for accessing novel chemical space and developing next-generation pharmaceuticals and materials. acs.orgnih.gov Current research is heavily focused on direct C-H functionalization and harnessing the power of light and electricity to drive unique chemical transformations.
C-H Functionalization Strategies
Direct C-H functionalization has become a paramount strategy in modern organic synthesis due to its atom-economical nature, which avoids the pre-functionalization of starting materials. nih.gov For pyridine derivatives, including analogues of 2-aminopyridine (B139424), transition-metal catalysis has been instrumental in achieving site-selective C-H activation. acs.orgrsc.org
Rhodium(III)-catalyzed olefination of N-(pyridin-2-yl)acetamides has been shown to selectively occur at the C3-position of the pyridine ring. nih.gov This method is compatible with various functional groups on the pyridine core. nih.gov Similarly, palladium-catalyzed C-H functionalization has been employed for the C5-arylation and olefination of N-(alkyl)pyrimidin-2-amines, demonstrating high regioselectivity. rsc.org The pyridyl group in N-aryl-2-aminopyridines can act as a directing group, facilitating transition metal-catalyzed C-H activation and subsequent annulation reactions to form a variety of N-heterocycles like indoles and carbazoles. rsc.org A novel route to highly substituted 2-aminopyridines has also been developed by merging Ru(II)-catalyzed C-H functionalization with amide alcoholysis. acs.orgresearchgate.net
Table 2: Transition Metal-Catalyzed C-H Functionalization of Aminopyridine Derivatives
| Catalyst System | Reaction Type | Substrate | Position Functionalized | Product Type | Reference |
| [RhCp*Cl2]2 / AgSbF6 | Olefination | N-(pyridin-2-yl)acetamide | C3 | 3-Alkenyl-2-acetamidopyridines | nih.gov |
| Pd(OAc)2 | Arylation/Olefination | N-(alkyl)pyrimidin-2-amine | C5 | 5-Aryl/alkenyl-2-(alkylamino)pyrimidines | rsc.org |
| PdCl2 / Cu(TFA)2·xH2O | Annulation | N-aryl-2-aminopyridines | C-H of aryl group | Indoles | rsc.org |
| Ru(II) / Quinazolinone template | Annulation/Alcoholysis | Olefinic C-H bonds | Latent pyridine ring | Highly substituted 2-aminopyridines | acs.orgresearchgate.net |
Photo- and Electrocatalytic Transformations
Photocatalysis and electrocatalysis offer green and powerful alternatives to traditional synthetic methods, often enabling unique reactivity under mild conditions. numberanalytics.comacs.org These techniques utilize visible light or electricity, respectively, to generate highly reactive intermediates. nih.govresearchgate.net
Visible-light photocatalysis has been successfully applied to the functionalization of pyridine derivatives. acs.orgnih.gov For instance, using an organic photocatalyst like eosin (B541160) Y, amino and pyridyl groups can be simultaneously introduced into alkenes. acs.org Another approach involves the single-electron reduction of pyridinium (B92312) ions to generate pyridinyl radicals, which can then couple with allylic radicals, leading to C4-functionalized pyridines—a selectivity that contrasts with classical Minisci reactions. acs.org Photoredox catalysis can also be used to generate electrophilic N-oxy radicals from pyridine N-oxides, which can then participate in C-H alkylation reactions. nih.gov
Electrocatalysis is another burgeoning field for pyridine transformations. It has been used for the hydrogenation of pyridines to piperidines at ambient temperature and pressure using a membrane electrode assembly, offering a more energy-efficient and sustainable alternative to thermal hydrogenation. acs.orgbeilstein-journals.org Electrocatalytic methods are also being explored for ammonia (B1221849) oxidation, where pyridine derivatives can act as co-catalysts. acs.org These methods provide a platform for developing novel redox transformations that are difficult to achieve through conventional means. researchgate.net
Advanced Characterization Techniques
The synthesis of novel 5-cyclopentylpyridin-2-amine analogues and other pyridine derivatives necessitates the use of advanced analytical techniques for unambiguous structure elucidation and purity assessment. tandfonline.commdpi.com A combination of spectroscopic and spectrometric methods is routinely employed.
Standard characterization involves Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) to determine the carbon-hydrogen framework of the molecule. mdpi.comuobaghdad.edu.iq Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is used to confirm the molecular weight and establish the purity of the synthesized compounds. tandfonline.com Fourier-transform infrared (FT-IR) spectroscopy provides information about the functional groups present in the molecule. tandfonline.comuobaghdad.edu.iq
For crystalline compounds, single-crystal X-ray diffraction is the gold standard for determining the three-dimensional molecular structure and understanding intermolecular interactions within the crystal lattice. mdpi.com Computational methods, such as Density Functional Theory (DFT), are also increasingly used in conjunction with experimental data to predict molecular properties and rationalize observed reactivity and spectroscopic data. tandfonline.com
In-situ Spectroscopic Monitoring of Reactions
The synthesis of complex molecules like this compound analogues often involves multi-step processes where precise control over reaction conditions is critical. Traditional methods of reaction monitoring, which rely on offline analysis of withdrawn aliquots, can be time-consuming and may not capture transient, yet crucial, reaction intermediates. In-situ (in the reaction mixture) spectroscopic monitoring provides real-time data on reactant consumption, product formation, and reaction kinetics, enabling a deeper understanding and optimization of synthetic pathways. spectroscopyonline.com
Several in-situ spectroscopic techniques are particularly well-suited for monitoring reactions involving pyridine derivatives:
Fourier-Transform Infrared (FTIR) Spectroscopy: In-situ FTIR is a powerful tool for tracking changes in functional groups throughout a reaction. mt.com For the synthesis of pyridine analogues, it can monitor the disappearance of reactant bands and the appearance of bands corresponding to the pyridine ring C=N and C=C vibrations. mpg.de Studies on the adsorption of 4-cyanopyridine (B195900) on gold electrodes have demonstrated the ability of in-situ FTIR to quantitatively analyze adsorbed species and determine their surface coordination. cdnsciencepub.com This technique allows for the collection of kinetic data, helping to elucidate reaction mechanisms and identify rate-determining steps. mpg.de
Nuclear Magnetic Resonance (NMR) Spectroscopy: Real-time NMR spectroscopy offers detailed structural information about species in solution, making it invaluable for tracking complex transformations. researchgate.net For pyridine systems, changes in the chemical shifts of aromatic protons provide a clear signature of the reaction's progress. Hyperpolarization techniques like Signal Amplification by Reversible Exchange (SABRE) can dramatically enhance the NMR signals of pyridine and its derivatives, allowing for monitoring at very low concentrations and in real-time. nih.govnih.gov This has been used to study the binding of pyridine to metal catalysts and to monitor temperature changes within a reaction. nih.govacs.org
Raman Spectroscopy: Raman spectroscopy is highly sensitive to the vibrational modes of aromatic rings and is particularly useful for in-situ monitoring because it is non-invasive and often requires no sample preparation. spectroscopyonline.com Water is a weak Raman scatterer, making the technique ideal for aqueous reaction media. Surface-Enhanced Raman Spectroscopy (SERS) can be used to monitor reactions occurring at surfaces, such as the plasmon-catalyzed coupling of pyridine molecules on metal nanoparticles. tju.edu.cnbohrium.com Studies have shown that portable Raman spectrometers can effectively determine reaction endpoints in the synthesis of imidazo[1,2-a]pyridine derivatives, significantly reducing reaction cycle times compared to traditional TLC monitoring. spectroscopyonline.commetrohm.com
| Technique | Information Provided | Application to Pyridine Analogue Synthesis | Reference |
|---|---|---|---|
| In-situ FTIR | Functional group changes, reaction kinetics, intermediate identification. | Monitoring C-N bond formation and ring closure by tracking vibrational bands of reactants and the pyridine core. | mpg.decdnsciencepub.com |
| Real-time NMR | Detailed structural information, quantification of species, mechanistic insights. | Tracking changes in proton and carbon environments of the pyridine ring and its substituents during the reaction. | researchgate.netnih.gov |
| In-situ Raman | Vibrational modes, reaction endpoint, surface phenomena (SERS). | Non-invasive monitoring of pyridine ring formation and substituent modifications, especially in aqueous media or on catalyst surfaces. | spectroscopyonline.comtju.edu.cn |
Cryo-Electron Microscopy for Complex Molecular Structures
Understanding the therapeutic potential of a molecule like this compound often requires elucidating its three-dimensional structure when bound to a biological target, such as a protein or enzyme. While X-ray crystallography has been the traditional method for this, it requires well-ordered crystals, which can be difficult to obtain for large or flexible protein complexes. Cryo-electron microscopy (Cryo-EM) has emerged as a revolutionary technique in structural biology, capable of determining near-atomic resolution structures of macromolecules in a vitrified, near-native state. nih.govfrontiersin.org
For analogues of this compound that act as ligands for protein targets, Cryo-EM offers a powerful approach to:
Visualize Binding Poses: Cryo-EM can directly visualize how a small molecule ligand is oriented within the binding pocket of its target protein. nih.gov This is critical for structure-based drug design, as it reveals the key interactions (e.g., hydrogen bonds, hydrophobic contacts) that are responsible for binding affinity and selectivity.
Characterize Conformational Changes: Many proteins undergo conformational changes upon ligand binding. Cryo-EM can capture multiple conformational states of a protein-ligand complex from a single sample, providing a dynamic picture of the binding mechanism and its functional consequences. nih.gov
Study Large, Flexible Complexes: Cryo-EM is particularly advantageous for studying large, multi-protein complexes or membrane proteins that are often intractable by other structural methods. frontiersin.org This opens the door to studying the interaction of pyridine-based ligands with complex biological machinery.
The application of Cryo-EM to small molecule drug discovery is rapidly expanding, with an increasing number of structures of ligand-target complexes being solved. frontiersin.org This technique holds immense promise for defining the mechanism of action of this compound analogues and guiding the design of next-generation compounds with improved potency and specificity.
| Biological Target Class | Potential Application for Pyridine Analogues | Information from Cryo-EM | Reference |
|---|---|---|---|
| Metabolic Enzymes (e.g., Glutamate Dehydrogenase) | As allosteric inhibitors or activators. | Mapping of ligand binding sites, visualization of open vs. closed conformations. | nih.gov |
| Ion Channels (e.g., GABAA Receptors) | As modulators of channel gating. | High-resolution structure of full-length receptor-ligand complexes in a lipid environment. | researchgate.net |
| Motor Proteins (e.g., Kinesin) | As inhibitors of motor activity by binding to nucleotide pockets. | Structural investigation of different biochemical states (ATP-bound, ADP-bound, etc.). | acs.org |
Design and Synthesis of Advanced Pyridine-Based Chemical Probes and Tools
Beyond their direct therapeutic potential, pyridine derivatives like this compound can be chemically modified to create sophisticated molecular probes and tools. These probes are designed to interrogate biological systems, enabling researchers to visualize cellular processes, identify drug targets, and understand enzymatic activity. The pyridine scaffold is an excellent starting point for such probes due to its chemical stability and established synthetic routes for modification. nih.govmdpi.com
Fluorescent Probes: By conjugating a pyridine-based scaffold to a fluorophore, or by designing the pyridine system to be inherently fluorescent, researchers can create probes that light up in response to specific biological analytes or events. nih.gov The design often relies on a "turn-on" or "turn-off" mechanism where the fluorescence is modulated by interaction with the target. rsc.org Pyridine-based probes have been developed for detecting metal ions (e.g., Fe³⁺, Zn²⁺, Pb²⁺), reactive oxygen species (e.g., hypochlorous acid), and for imaging specific organelles like lipid droplets or lysosomes. nih.govrsc.orgnii.ac.jpnih.govrsc.org The photophysical properties, such as quantum yield and Stokes shift, are key parameters in their design. nii.ac.jpnih.gov
Photoaffinity Labels (PALs): To definitively identify the biological targets of a bioactive compound, photoaffinity labeling is a powerful technique. acs.orgnih.gov A PAL is created by incorporating a photoreactive group, such as a diazirine or an azide, into the structure of the pyridine-based ligand. acs.orgjst.go.jp The probe first binds non-covalently to its target protein. Upon UV irradiation, the photoreactive group generates a highly reactive species (a carbene or nitrene) that forms a permanent, covalent bond with the protein in close proximity. nih.gov The labeled protein can then be isolated and identified using proteomic methods. This approach is invaluable for target deconvolution in drug discovery. semanticscholar.org
Activity-Based Probes (ABPs): ABPs are designed to report on the functional state of an entire class of enzymes, such as proteases or kinases. acs.org An ABP typically consists of three parts: a reactive group (the "warhead") that covalently binds to the active site of the enzyme, a recognition element (the "bait") that directs the probe to a specific enzyme family, and a reporter tag (e.g., a fluorophore or biotin). tum.de A pyridine scaffold could be incorporated into the recognition element to provide selectivity for a particular enzyme. By reacting only with active enzymes, ABPs provide a direct readout of enzymatic activity in complex biological samples, such as cell lysates or even in living organisms. acs.org
| Probe Type | Design Principle | Example Application | Reference |
|---|---|---|---|
| Fluorescent Probe | A pyridine-based structure that exhibits a change in fluorescence upon binding a specific analyte. | An imidazopyridine probe for selective turn-on/turn-off sensing of Fe³⁺ and Hg²⁺ in cells. | rsc.org |
| Photoaffinity Label | A pyridine ligand modified with a photoreactive group (e.g., azide) to covalently label its binding partner upon UV light exposure. | 5-Azido-2-aminopyridine derivatives used to study molecular interactions in biological systems. | acs.org |
| Activity-Based Probe | A probe with a reactive "warhead" and a pyridine-based recognition element that covalently labels active enzymes. | Probes for tracing the activity of cysteine proteases like cathepsin K, where pyridine can be part of the synthetic route. | acs.org |
Q & A
Basic: What are the standard synthetic routes for 5-cyclopentylpyridin-2-amine?
Answer:
The synthesis of this compound typically involves nucleophilic substitution reactions. A common approach is the reaction of a halogenated pyridine precursor (e.g., 2-chloro-5-cyclopentylpyridine) with ammonia or a protected amine under controlled conditions. Key parameters include:
- Temperature: Reactions often require heating (e.g., 80–120°C) to facilitate substitution .
- Catalysts/Base: Use of bases like potassium carbonate (K₂CO₃) in polar aprotic solvents (e.g., DMF) to deprotonate the amine and drive the reaction .
- Purification: Techniques such as recrystallization or column chromatography are employed to isolate the product .
For solvent-free methods, reactions may proceed at higher temperatures (e.g., 200°C) under inert atmospheres, followed by ethanol recrystallization .
Basic: How is this compound characterized to confirm purity and structure?
Answer:
Characterization involves a combination of analytical techniques:
- Thin-Layer Chromatography (TLC): Monitors reaction progress and purity using appropriate mobile phases (e.g., ethyl acetate/hexane mixtures) .
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm structural integrity. For example, the cyclopentyl group shows distinct multiplet signals in the 1.5–2.5 ppm range, while pyridine protons resonate between 6.5–8.5 ppm .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and isotopic patterns .
Basic: What are the recommended storage conditions for this compound?
Answer:
To ensure stability:
- Temperature: Store at 2–8°C in a refrigerator, especially for long-term preservation .
- Atmosphere: Use airtight containers under inert gas (e.g., argon or nitrogen) to prevent oxidation .
- Light Exposure: Protect from light by using amber glassware or opaque containers .
Basic: How can researchers preliminarily assess the biological activity of this compound?
Answer:
Initial evaluation typically involves:
- In Vitro Assays: Test against target enzymes or receptors (e.g., kinase inhibition assays) using fluorescence-based or radiometric methods .
- Cytotoxicity Screening: Use cell lines (e.g., HEK293 or HeLa) with MTT or resazurin assays to determine IC₅₀ values .
- Computational Docking: Predict binding affinity to biological targets using software like AutoDock or MOE .
Advanced: How can synthetic routes be optimized when literature methods yield conflicting results?
Answer:
Address inconsistencies through systematic optimization:
- Design of Experiments (DoE): Vary parameters (temperature, solvent, catalyst loading) to identify optimal conditions .
- In Situ Monitoring: Use FT-IR or Raman spectroscopy to track intermediate formation and adjust reaction kinetics .
- Scale-Up Considerations: For larger batches, ensure efficient heat distribution and mixing to maintain yield .
Advanced: How should researchers resolve contradictions in analytical data (e.g., NMR vs. HRMS)?
Answer:
- Complementary Techniques: Confirm molecular identity via X-ray crystallography if crystalline .
- Isotopic Labeling: Use ¹⁵N-labeled analogs to resolve ambiguous NMR signals .
- Data Reconciliation: Cross-validate with computational predictions (e.g., DFT calculations for NMR chemical shifts) .
Advanced: What methodologies are effective for structure-activity relationship (SAR) studies of this compound analogs?
Answer:
- Analog Synthesis: Introduce substituents (e.g., halogens, alkyl groups) at the pyridine or cyclopentyl positions via Suzuki coupling or Buchwald-Hartwig reactions .
- QSAR Modeling: Use MOE or Schrödinger to correlate electronic (LogP, polarizability) and steric parameters (molar refractivity) with biological activity .
- Fragment-Based Screening: Identify critical pharmacophores using crystallographic fragment screens .
Advanced: What safety protocols are recommended for handling novel derivatives with unknown hazards?
Answer:
- Precautionary Measures: Assume toxicity and use PPE (gloves, goggles, lab coats) and fume hoods .
- Ecotoxicity Mitigation: Avoid environmental release; use chemical waste services for disposal .
- Emergency Planning: Establish protocols for spills (e.g., neutralization with activated carbon) and exposure (e.g., eye rinsing stations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
